2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile
Overview
Description
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
LC and LC–MS/MS Studies for Degradation Products Characterization
A study demonstrated the use of liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC–MS) to identify and characterize degradation products of acebutolol, a compound related to 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile. This approach allowed for the separation, identification, and characterization of very small quantities of degradation products without isolation from reaction mixtures (Rakibe et al., 2018).
Kinetic Resolution in Synthesis
The synthesis of both enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, which is related to 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile, was achieved with high enantiomeric excess using lipase B from Candida antarctica. This process is critical for the synthesis of cardioselective β-blockers like atenolol (Lund et al., 2016).
Beta-Adrenergic Blocking Activity Studies
Research on benzimidazoles carrying the 2-hydroxy-3-(isopropylamino)propoxy side chain demonstrated beta-adrenergic blocking activity. These compounds were synthesized and investigated for their selectivity and potency in beta-adrenergic blocking, showing promising results for medical applications (Crooks et al., 1979).
Gas Chromatography-Mass Spectrometry for Impurity Analysis
A study developed a sensitive gas chromatography with mass spectrometry method for analyzing process-related impurities in atenolol, which contains the 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile structure. This method is important for quality control and ensuring the purity of the final pharmaceutical product (Reddy et al., 2017).
Electrochemical Studies in Organic Synthesis
Electrochemical studies involving derivatives of 2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetonitrile have been conducted to understand their behavior in reactions and potential applications in organic synthesis. These studies contribute to the development of new synthetic methods and compounds (Cristea et al., 2005).
Enantioselective Synthesis for Beta-Receptor Antagonists
Research on the synthesis of the R-enantiomer of N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide showed high enantioselectivity. This process is significant for producing beta-receptor antagonists used in medical treatments (Wang & Tang, 2009).
Safety And Hazards
properties
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)16-9-13(17)10-18-14-5-3-12(4-6-14)7-8-15/h3-6,11,13,16-17H,7,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJIPAKCLDHBAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338884 | |
Record name | (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile | |
CAS RN |
29277-73-4 | |
Record name | (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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